
3-Éthyl-1-phényl-1H-pyrazol-5-amine
Vue d'ensemble
Description
“3-Ethyl-1-phenyl-1H-pyrazol-5-amine” is a derivative of pyrazole, which is a five-membered heterocycle containing two nitrogen atoms . Pyrazole derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . They find a wide range of applications in the pharmaceutical and agrochemical industries .
Molecular Structure Analysis
The molecular structure of “3-Ethyl-1-phenyl-1H-pyrazol-5-amine” consists of a pyrazole ring, which is a five-membered aromatic ring structure with two adjacent nitrogen atoms . The specific molecular structure analysis for “3-Ethyl-1-phenyl-1H-pyrazol-5-amine” was not found in the retrieved papers.Mécanisme D'action
The exact mechanism of action of 3-Ethyl-1-phenyl-1H-pyrazol-5-amine is not fully understood, but it is believed to be related to its ability to interact with various proteins and enzymes. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2, lipoxygenase, and xanthine oxidase. Additionally, it has been shown to interact with the receptor for advanced glycation end products, which is involved in the development of diabetic complications.
Biochemical and Physiological Effects
3-Ethyl-1-phenyl-1H-pyrazol-5-amine has been shown to have several biochemical and physiological effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory mediators such as nitric oxide and prostaglandins. Additionally, it has been shown to reduce the production of reactive oxygen species, which can lead to oxidative stress and cell damage. In vivo studies have shown that 3-Ethyl-1-phenyl-1H-pyrazol-5-amine can reduce the levels of triglycerides and cholesterol in the blood, as well as reduce the risk of atherosclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Ethyl-1-phenyl-1H-pyrazol-5-amine in laboratory experiments include its low cost, ease of synthesis, and wide availability. Additionally, it has been shown to be stable in aqueous solutions and can be stored at room temperature for extended periods of time. However, there are some limitations to its use in laboratory experiments, such as its potential toxicity and the fact that it is not soluble in organic solvents.
Orientations Futures
Future research on 3-Ethyl-1-phenyl-1H-pyrazol-5-amine could focus on its potential applications in drug development, as well as its use as a reagent in organic synthesis. Additionally, further research could be conducted to explore its potential as a therapeutic agent for the treatment of various diseases and disorders. Furthermore, more research could be conducted to better understand its mechanisms of action and to identify any potential side effects. Finally, further research could be conducted to evaluate its potential as a laboratory reagent and to identify any potential advantages or limitations.
Applications De Recherche Scientifique
Activités antileishmaniennes et antimalariques
Les dérivés de la “3-Éthyl-1-phényl-1H-pyrazol-5-amine” ont été synthétisés et évalués pour leur potentiel dans le traitement de maladies tropicales telles que la leishmaniose et le paludisme. Ces composés, en particulier lorsqu'ils sont associés à l'hydrazine, ont montré des résultats prometteurs contre Leishmania aethiopica et Plasmodium berghei. Un dérivé a présenté une activité antipromastigote significativement plus puissante que les médicaments standard, soulignant le potentiel du composé en tant que pharmacophore pour le développement de nouveaux agents antileishmaniens et antimalariques .
Activité antimicrobienne
La recherche indique que les dérivés du pyrazole possèdent des propriétés antimicrobiennes significatives. Lors de tests in vitro, certains dérivés de la “this compound” ont démontré une activité inhibitrice de croissance élevée contre les souches microbiennes. Cela suggère leur utilisation potentielle comme échafaudage pour le développement de nouveaux agents antimicrobiens .
Propriétés antioxydantes
La capacité antioxydante des dérivés de la “this compound” a été évaluée à l'aide de tests tels que le test de piégeage des radicaux libres DPPH. Certains dérivés ont montré une activité remarquable, comparable à celle des antioxydants standard, indiquant leur utilité dans les conditions liées au stress oxydatif .
Études d'amarrage moléculaire pour le développement de médicaments
Des études d'amarrage moléculaire de dérivés de la “this compound” ont été menées pour comprendre leurs interactions avec les macromolécules biologiques. Ces études fournissent des informations sur les affinités de liaison du composé et aident à la conception rationnelle de médicaments ciblant diverses maladies, y compris la COVID-19 .
Dispositifs optiques non linéaires
Les dérivés de la “this compound” ont été explorés pour leurs performances structurelles et optiques, qui sont cruciales pour le développement de dispositifs optiques non linéaires. Leurs propriétés favorables en font des candidats appropriés pour des applications dans ce domaine .
Applications pharmaceutiques
Les effets pharmacologiques divers des composés contenant du pyrazole, y compris ceux liés à la “this compound”, en font des éléments précieux dans l'industrie pharmaceutique. Ils servent de structures clés dans la synthèse de médicaments présentant des activités antileishmaniennes, antimalariques, antimicrobiennes et antioxydantes, entre autres .
Propriétés
IUPAC Name |
5-ethyl-2-phenylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-2-9-8-11(12)14(13-9)10-6-4-3-5-7-10/h3-8H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDXDDOVXQJPGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50604794 | |
| Record name | 3-Ethyl-1-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50604794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1017781-37-1 | |
| Record name | 3-Ethyl-1-phenyl-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017781-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethyl-1-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50604794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-Methoxy-5-(trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1603473.png)



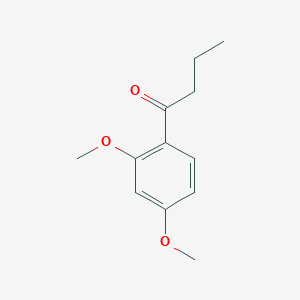

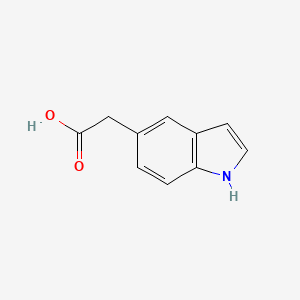
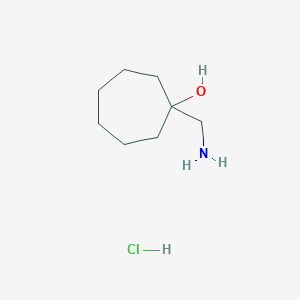
![4-[5-[4-(2-Methylpropyl)phenyl]-1,2,4-oxadiazol-3-YL]benzaldehyde](/img/structure/B1603485.png)
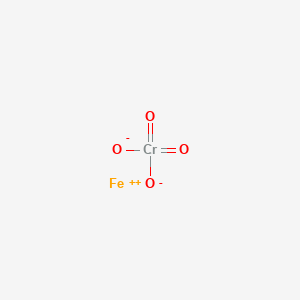
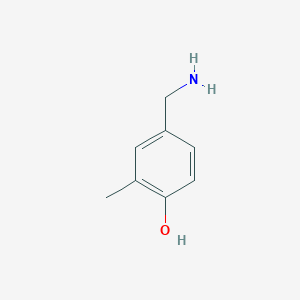
![Bis[4-(propan-2-yl)phenyl]iodanium hexafluorophosphate](/img/structure/B1603492.png)
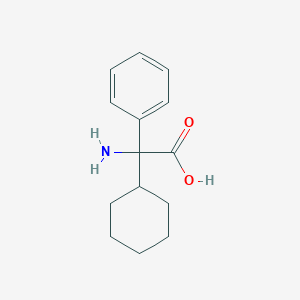
![2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B1603494.png)